molecular formula C21H25NO6 B11151364 trans-4-({[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11151364
M. Wt: 387.4 g/mol
InChI Key: QBTUAXVTKIGPIW-UHFFFAOYSA-N
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Description

4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-4-yl moiety, a cyclohexane ring, and a carboxylic acid group. It has garnered interest due to its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps. One common method involves the reaction of 7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl acetic acid with cyclohexane-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere at room temperature .

Industrial Production Methods

This may include the use of automated reactors, continuous flow systems, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes and signaling pathways involved in inflammation and oxidative stress. The chromen-4-yl moiety plays a crucial role in its biological activity by facilitating interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a chromen-4-yl moiety, an acetamido group, and a cyclohexane-1-carboxylic acid group. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

4-[[[2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H25NO6/c1-12-17(27-2)8-7-16-15(10-19(24)28-20(12)16)9-18(23)22-11-13-3-5-14(6-4-13)21(25)26/h7-8,10,13-14H,3-6,9,11H2,1-2H3,(H,22,23)(H,25,26)

InChI Key

QBTUAXVTKIGPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)NCC3CCC(CC3)C(=O)O)OC

Origin of Product

United States

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